BenchChemオンラインストアへようこそ!

SM-164

IAP binding affinity XIAP antagonism fluorescence polarization assay

SM-164 is a premier bivalent Smac mimetic, chosen for its unique ability to concurrently antagonize both the BIR2 and BIR3 domains of XIAP at sub-nanomolar concentrations. This mechanism delivers a >1000-fold potency increase over monovalent alternatives like LCL161, making it essential for studies where cIAP degradation alone is insufficient. It is the validated benchmark for breast cancer radiosensitization (SER 1.7–1.8) and achieves complete tumor regression in vivo when combined with TRAIL. With a 10,000-fold in vitro therapeutic window, researchers can minimize off-target effects. Procure SM-164 to ensure your apoptosis assays have the most potent, well-characterized XIAP antagonist available.

Molecular Formula C62H84N14O6
Molecular Weight 1121.4 g/mol
CAS No. 957135-43-2
Cat. No. B1681016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-164
CAS957135-43-2
SynonymsSM 164
SM-164
SM164
Molecular FormulaC62H84N14O6
Molecular Weight1121.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC
InChIInChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1
InChIKeyLGYDZXNSSLRFJS-IOQQVAQYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SM-164 (CAS 957135-43-2): Bivalent Smac Mimetic with Sub-Nanomolar XIAP Affinity for Apoptosis Research


SM-164 (CAS 957135-43-2) is a synthetic, non-peptidic, cell-permeable bivalent Smac mimetic designed to concurrently antagonize X-linked inhibitor of apoptosis protein (XIAP) and induce degradation of cellular inhibitor of apoptosis proteins (cIAP)-1/2 [1]. Unlike monovalent Smac mimetics, SM-164 contains two AVPI-mimetic units tethered by a chemical linker, enabling simultaneous binding to both BIR2 and BIR3 domains of XIAP, a structural feature that underlies its exceptional potency and distinct functional profile in apoptosis assays [1][2].

Why SM-164 Cannot Be Replaced by Generic Smac Mimetics: Mechanistic and Potency Gaps


Smac mimetics are not functionally interchangeable. Monovalent compounds (e.g., LCL161) and bivalent compounds with different linker geometry (e.g., birinapant) exhibit divergent IAP binding profiles, cellular degradation kinetics, and therapeutic windows [1]. SM-164 is distinguished by its ability to concurrently engage both BIR2 and BIR3 domains of XIAP with sub-nanomolar affinity, a dual-targeting capability not achieved by monovalent mimetics and only partially realized by other bivalent compounds [1][2]. Furthermore, the potency differential between SM-164 and monovalent analogs in apoptosis induction exceeds 1000-fold, directly attributable to XIAP antagonism rather than cIAP degradation alone [1]. These quantitative and mechanistic distinctions preclude simple substitution and mandate compound-specific evaluation in assay design and preclinical development.

SM-164 Quantitative Differentiation Evidence: Comparative Binding, Apoptosis Induction, and In Vivo Efficacy


SM-164 Exhibits 80-Fold Greater XIAP Affinity Than Birinapant and >100-Fold Greater Than AT-406/Xevinapant

SM-164 demonstrates Ki values of 0.56 nM for XIAP, 0.31 nM for cIAP1, and 1.1 nM for cIAP2, as determined by fluorescence-polarization based binding assays [1]. In contrast, the clinically evaluated bivalent Smac mimetic birinapant (TL32711) exhibits Kd values of 45 nM for XIAP and <1 nM for cIAP1 [2], while the orally bioavailable AT-406 (xevinapant) displays Ki values of 66.4 nM for XIAP, 1.9 nM for cIAP1, and 5.1 nM for cIAP2 [3]. The monovalent Smac mimetic LCL161 shows IC50 values of 35 nM for XIAP and 0.4 nM for cIAP1 in cellular assays . This cross-study comparison reveals SM-164's XIAP affinity is approximately 80-fold greater than birinapant, 118-fold greater than AT-406, and 62-fold greater than LCL161.

IAP binding affinity XIAP antagonism fluorescence polarization assay

Bivalent Engagement of Both BIR2 and BIR3 Domains Confers 300-Fold Potency Gain Over Monovalent Counterparts

SM-164 is engineered to concurrently bind both the BIR2 and BIR3 domains of XIAP, a design feature validated by NMR and fluorescence polarization competition assays [1]. This dual-domain engagement yields an IC50 of 1.39 nM for XIAP inhibition in cell-free functional assays [1]. In direct head-to-head comparison, SM-164 is 300-fold more potent than its monovalent counterpart (which targets only a single BIR domain) and 7,000-fold more potent than the natural Smac AVPI peptide in binding assays [1]. This bivalent mechanism is not present in monovalent Smac mimetics such as LCL161, which bind predominantly to the BIR3 domain of IAPs [2].

bivalent binding BIR2 domain BIR3 domain XIAP antagonism

SM-164 Induces Apoptosis in Leukemia Cells at 1 nM with 1,000-Fold Greater Potency Than Monovalent Analog SM-122

In HL-60 leukemia cells, SM-164 induces effective apoptosis at concentrations as low as 1 nM [1]. Crucially, a direct comparative study demonstrated that SM-164 is 1,000 times more potent than its monovalent analog SM-122 as an inducer of apoptosis in tumor cells, a difference attributed specifically to SM-164's higher potency in binding to and antagonizing XIAP, not merely to differences in cIAP-1/2 degradation [2]. SM-164 also demonstrates a favorable therapeutic window, exhibiting minimal toxicity to normal human primary cells at concentrations up to 10,000 nM [1].

apoptosis induction cancer cell line HL-60 leukemia

SM-164 Radiosensitizes Breast Cancer Cells with Sensitization Enhancement Ratio (SER) of 1.7–1.8

SM-164 enhances the sensitivity of breast cancer cells to ionizing radiation, achieving a sensitization enhancement ratio (SER) of 1.7–1.8 at nanomolar concentrations [1]. This radiosensitization is mediated through cIAP-1 degradation, disruption of XIAP binding to active caspase-9, and activation of both intrinsic (caspase-9/-3) and extrinsic (caspase-8) apoptosis pathways, depending on the cell line's baseline sensitivity to SM-164 as a single agent [1]. While other Smac mimetics (e.g., birinapant, LCL161) also demonstrate radiosensitizing activity, SM-164's SER values in breast cancer models are among the highest reported for this class, providing a benchmark for comparative evaluation in radiotherapy combination studies.

radiosensitization breast cancer radiotherapy

SM-164 Synergizes with TRAIL to Achieve Complete Tumor Regression In Vivo in Xenograft Models Refractory to Either Single Agent

SM-164 demonstrates high synergy with TRAIL (TNF-related apoptosis-inducing ligand) in vitro across breast, prostate, and colon cancer cell lines, including those resistant to TRAIL alone [1]. In a breast cancer xenograft model (2LMP) bearing established tumors of 200–300 mm³, the combination of SM-164 and TRAIL induced rapid and complete tumor regression, whereas either agent administered alone was ineffective [1][2]. Mechanistically, the synergy requires concurrent targeting of XIAP and cIAP1 by SM-164, with RIP1 playing an essential role in the synergistic interaction [1]. This in vivo efficacy profile, achieving tumor regression under conditions where single-agent treatment fails, represents a critical differentiation point for preclinical studies evaluating combination strategies.

TRAIL combination tumor regression breast cancer xenograft

SM-164 Demonstrates Favorable Therapeutic Index with 10,000-Fold Window Between Apoptosis Induction and Normal Cell Toxicity

SM-164 induces apoptosis in leukemia cancer cells at concentrations as low as 1 nM, yet exhibits minimal toxicity to normal human primary cells at concentrations up to 10,000 nM [1]. This corresponds to a 10,000-fold concentration window between tumor cell apoptosis induction and normal cell toxicity in vitro. In vivo, SM-164 induces strong apoptosis and tumor regression in MDA-MB-231 xenograft tissues without observable toxicity in normal mouse tissues [2]. This selectivity profile compares favorably to broader-spectrum apoptosis inducers and underscores the compound's suitability for target validation studies where minimizing non-specific cytotoxicity is paramount.

therapeutic index normal cell toxicity selectivity

Optimal Research Applications for SM-164: Where Its Differentiated Profile Delivers Decisive Value


XIAP-Dependent Apoptosis Mechanism Studies Requiring Sub-Nanomolar Target Engagement

Researchers investigating the specific contribution of XIAP to apoptosis resistance, particularly in contexts where cIAP degradation alone is insufficient, should select SM-164 due to its sub-nanomolar XIAP binding affinity (Ki = 0.56 nM) and its unique capacity to concurrently neutralize both BIR2 and BIR3 domains [1]. This level of potency enables target engagement at low nanomolar concentrations where off-target effects are minimized, and the bivalent mechanism allows for clean dissection of XIAP-specific vs. cIAP-mediated apoptotic signaling [1][2].

Radiosensitization Screening in Breast Cancer Models with Quantified Enhancement Benchmarking

For studies evaluating radiosensitization in breast cancer, SM-164 provides a validated benchmark with a documented sensitization enhancement ratio (SER) of 1.7–1.8 in multiple breast cancer cell lines [1]. This quantified SER value enables direct comparison of novel radiosensitizers against a well-characterized reference compound and supports dose-response modeling for combination radiotherapy protocols in xenograft studies [1].

TRAIL Combination Synergy Studies in Apoptosis-Resistant Xenograft Models

SM-164 is the compound of choice for investigating TRAIL combination strategies, as it has been shown to synergize with TRAIL in both TRAIL-sensitive and TRAIL-resistant cancer cell lines and to achieve complete tumor regression in vivo in breast cancer xenograft models where either single agent fails [1]. This well-documented synergy, mechanistically linked to concurrent XIAP and cIAP1 targeting [1], provides a robust positive control for screening novel TRAIL-sensitizing agents or evaluating combination regimens in preclinical oncology research.

In Vivo Target Validation Requiring Tumor Regression with Minimal Normal Tissue Toxicity

Investigators seeking to validate IAP-targeting strategies in vivo should consider SM-164 based on its demonstrated ability to induce cIAP-1 degradation and tumor regression in MDA-MB-231 xenograft models without observable toxicity in normal mouse tissues [1]. The 10,000-fold in vitro therapeutic window between tumor cell apoptosis and normal cell toxicity [2] further supports its use in target validation studies where minimizing off-target cytotoxicity is critical for data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SM-164

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.